molecular formula C22H28N2O7S B2501178 Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate CAS No. 497060-56-7

Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate

Cat. No. B2501178
CAS RN: 497060-56-7
M. Wt: 464.53
InChI Key: PIDMPEOMFLHHMQ-UHFFFAOYSA-N
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Description

“Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate” is a chemical compound that can be used for pharmaceutical testing . It is also known as "Benzeneacetic acid, 4,5-dimethoxy-2-[[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl]-, methyl ester" .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Research in the synthesis and analysis of pharmaceutical impurities has highlighted the importance of understanding complex chemical compounds, including those similar to Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate. The study of omeprazole and its pharmaceutical impurities provides insight into the synthesis processes and the formation of novel impurities, which can be applied to similar compounds. These impurities can serve as standard impurities for further studies, enhancing the development of proton pump inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

DNA Binding and Therapeutic Potential

Compounds structurally related to this compound, such as Hoechst 33258 and its analogues, have been extensively studied for their ability to bind to the minor groove of double-stranded DNA. This binding specificity highlights potential applications in understanding DNA interactions and developing therapeutic agents targeting specific DNA sequences (Issar & Kakkar, 2013).

Enzyme Inhibition for Therapeutic Uses

The study of reversible cholinesterase inhibitors, such as those structurally related to this compound, offers promising therapeutic strategies against organophosphorus compound poisoning. These inhibitors, by pre-administration, can afford significant protection and suggest potential for broader application in treating exposure to toxic compounds (Lorke & Petroianu, 2018).

Ligand Design for Receptor Targeting

Research into arylcycloalkylamines, which share features with this compound, reveals the role of pharmacophoric groups in designing ligands for D2-like receptors. This understanding aids in developing more potent and selective agents for neuroreceptor targeting, indicating the compound's relevance in neuropsychopharmacology (Sikazwe et al., 2009).

Mechanism of Action

properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-28-18-8-6-5-7-17(18)23-9-11-24(12-10-23)32(26,27)21-15-20(30-3)19(29-2)13-16(21)14-22(25)31-4/h5-8,13,15H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMPEOMFLHHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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